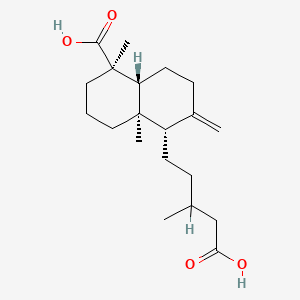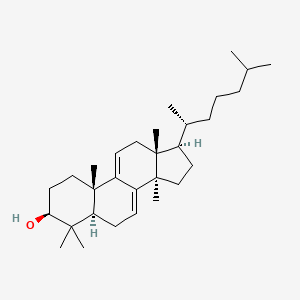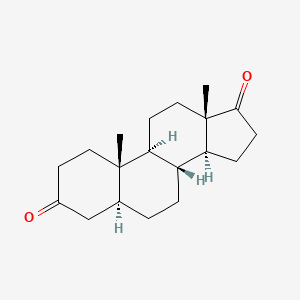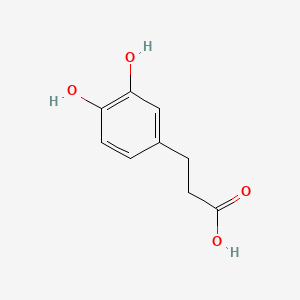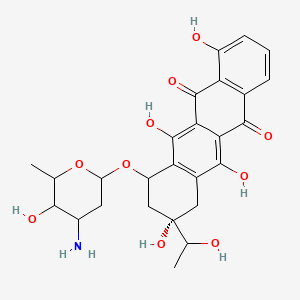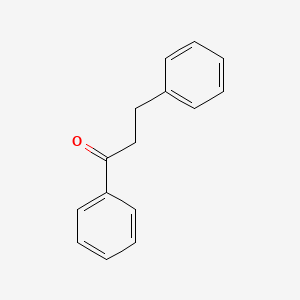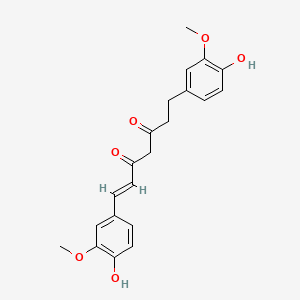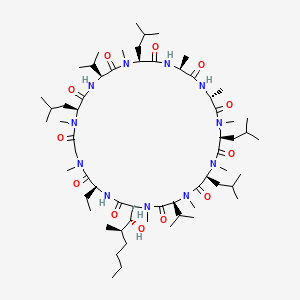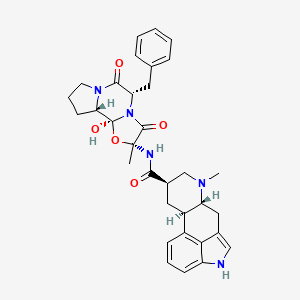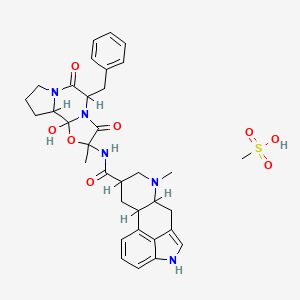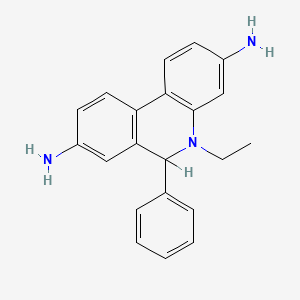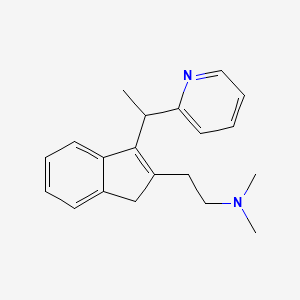
Dimetindene
Overview
Description
Dimetindene, also sold under the brand name Fenistil, is a first-generation selective H1 antagonist . It is an antihistamine/anticholinergic used orally and locally as an antipruritic . It is used to treat allergies such as urticaria, allergies of the upper respiratory tract, food and drug allergies, and pruritus of various origins .
Synthesis Analysis
The industrial synthesis of dimetindene involves the use of genotoxic benzyl chloride and a large amount of polyphosphoric acid, which are both hazardous to the environment and human health . A sustainable approach for the synthesis of this drug has been developed, switching from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) . This switch not only decreased the environmental impact of the synthesis but also improved the overall yield of the process .
Molecular Structure Analysis
Dimetindene has a molecular formula of C20H24N2 . Its average mass is 292.418 Da and its monoisotopic mass is 292.193939 Da .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving dimetindene .
Physical And Chemical Properties Analysis
Dimetindene has a density of 1.1±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 92.2±0.3 cm3 .
Scientific Research Applications
Liver and Kidney Function in Cholestasis
Dimetindene, an H1-antihistamine, has been studied for its safety in conditions of impaired liver function due to extrahepatic cholestasis. Research indicates that treatment with dimetindene does not enhance the effect of cholestasis on liver or kidney function parameters. This suggests its safety in treating pruritus during cholestasis without notable risk (Siegers & Steffen, 1989).
Molecular Structure and Metabolism
Investigations into the metabolic pathway of dimetindene revealed that it undergoes hydroxylation on the indene moiety of the molecule in both animal and human subjects. This research has helped in understanding the primary metabolite structure of dimetindene (de Graeve et al., 1989).
Pharmacokinetics
The pharmacokinetics of dimetindene were studied after intravenous and oral administration to healthy volunteers. This study provided valuable insights into the absorption and distribution of dimetindene in the human body, critical for understanding its therapeutic effects (Arnera et al., 1990).
Treatment of Seasonal Allergic Rhinitis
Dimetindene has been evaluated for its efficacy and tolerability as a 0.1% nasal spray in the treatment of seasonal allergic rhinitis. Studies have shown significant improvement in symptoms compared to placebo, indicating its effectiveness in this application (Horak et al., 2000).
Inducing Resistance in Rice Plants
Research has explored the use of dimetindene maleate in agriculture, particularly in inducing systemic acquired resistance (SAR) in rice plants against blast disease caused by Magnaporthe oryzae. This novel application suggests the potential of dimetindene in crop protection (Salman et al., 2021).
Pharmacodynamic Dose Finding
Studies on dimetindene in a sustained release formulation have been conducted to evaluate its efficacy and duration. This research is crucial for optimizing dosages and improving patient outcomes (Horak et al., 1993).
Local Anaesthetic Activity
The local anaesthetic activity of dimetindene maleate has been evaluated, highlighting its potential in treating pruritic sensations and allergies. Such studies expand the understanding of dimetindene's multifaceted therapeutic effects (Schaffler et al., 1992).
Placebo Effects in Atopic Dermatitis
Research has also focused on the interaction between placebo effects and the efficacy of dimetindene inatopic dermatitis patients. This study demonstrated that targeted placebo effects could significantly enhance the action of dimetindene, suggesting a novel approach to its clinical use (Sölle et al., 2021).
Sodium Current Blockage in Cardiac Fibres
Dimetindene's effect on the action potential and fast inward Na current in frog atrial fibres was studied, showing that it inhibits the fast Na conductance. This research contributes to understanding dimetindene's antiarrhythmic activity, demonstrating its potential in cardiac applications (Mészáros et al., 1987).
Topical Application in Pruritus and Allergic Reactions
The efficacy of topical dimetindene in treating pruritus and allergic reactions was assessed, indicating its value in dermatological applications. Such studies help in formulating effective topical treatments for histamine-mediated conditions (Lever et al., 1991).
Effect on Intravenous Administration
A study evaluated the time course of dimetindene maleate's effects following intravenous administration, providing insights into its pharmacodynamics and helping to optimize intravenous dosages for therapeutic use (Rehn et al., 2004).
Pediatric Applications
Research has also been conducted on the efficacy and safety of dimetindene in treating children suffering from seasonal allergic rhinitis. This is crucial for ensuring the safe and effective use of dimetindene in pediatric populations (Bauer & Unkauf, 2001).
Local Antihistaminic Activity
The local antihistaminic activity of dimetindene maleate has been quantitatively evaluated, emphasizing its effectiveness in reducing histamine-induced erythema and wheal, thereby supporting its use in topical antihistamine therapies (Rampini et al., 1978).
Quantitative Analysis in Dosage Forms
A study developed an ion-pair reversed-phase HPLC method for the determination of dimetindene maleate in various dosage forms. This analytical method is important for quality control and stability studies of dimetindene preparations (Hasson, 2014).
Clinical Application in Allergic Diseases
A comprehensive analysis of the clinical application, effectiveness, and safety of dimetindene maleate in treating allergic diseases in children has been conducted, providing valuable information for pediatric healthcare providers (Abaturov et al., 2018).
Metabolism in Rats
The metabolism of dimetindene in rats has beenstudied, focusing on the separation of its enantiomers and the examination of their metabolic profiles. This research contributes to understanding the pharmacokinetics and metabolic pathways of dimetindene in animal models, which can be pivotal for its therapeutic use (Radler et al., 1995).
Cardiovascular Disorders in Surgery
A study explored the use of dimetindene in preventing severe cardiorespiratory disturbances in surgery, comparing different H1/H2 combinations. This research is crucial for understanding the role of dimetindene in perioperative care and its potential in reducing cardiovascular disorders in general surgery (Celik et al., 1998).
Comparison with Other Antihistamines
Dimetindene has been compared with other antihistamines in the treatment of chronic urticaria and other pruritic dermatoses. Such comparative studies are essential for determining the relative efficacy and suitability of dimetindene in dermatological conditions (Kuokkanen, 1975).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMQESMQSYOVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3614-69-5 (maleate) | |
| Record name | Dimetindene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022942 | |
| Record name | Dimethindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethindene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
| Record name | Dimetindene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dimethindene | |
CAS RN |
5636-83-9 | |
| Record name | (±)-Dimethindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetindene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetindene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethindene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



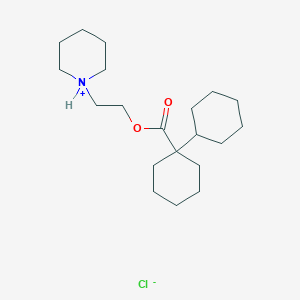
![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)
